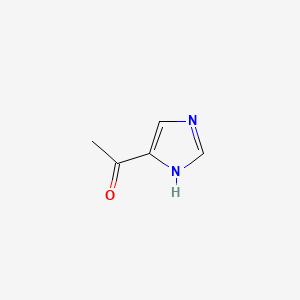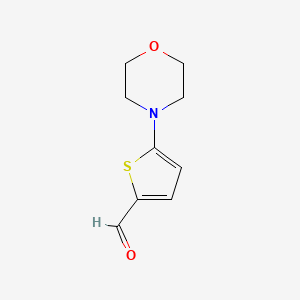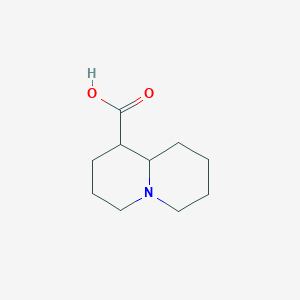
4-Acetylimidazole
Descripción general
Descripción
4-Acetylimidazole is a chemical compound that belongs to the class of acylimidazoles. It is characterized by the presence of an acetyl group attached to the imidazole ring. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. Acetylimidazoles are of interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through different synthetic routes. One approach involves the reaction of symmetrical 1,3-diones with N2O4 to yield nitro compounds, which are then hydrogenated and cyclized to form 4(5)-acyl-5(4)-alkylimidazoles . Another method reported is the conversion of 4-acylaminoisoxazoles to 4(S)-acylimidazoles, which has been described as the most general synthesis of these compounds to date . This indicates that traditional electrophilic acylation of imidazoles is not effective for producing 4(S)-acylimidazoles, necessitating alternative synthetic strategies.
Molecular Structure Analysis
The molecular structure of this compound derivatives is confirmed through various spectroscopic techniques, including UV, IR, 1H NMR, 13C-NMR, NOESY, and HMBC NMR spectra . These techniques allow for the elucidation of the positions of protons and carbons within the molecule, confirming the structure of the synthesized compounds.
Chemical Reactions Analysis
This compound and its derivatives can participate in various chemical reactions due to the reactive nature of the imidazole ring and the acetyl group. The compounds synthesized in the studies have been used to create novel classes of potential antibacterial and antioxidant derivatives . The presence of the acetyl group can influence the reactivity of the imidazole ring, making it a versatile moiety for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives include strong UV absorption bands between 264 and 291 nm, which are attributed to π-π* transitions of the oxadiazole group . The electrochemical properties of these compounds are characterized by quasireversible redox processes. Additionally, the antibacterial and antioxidant activities of these derivatives have been evaluated, with some compounds showing significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa . These properties make this compound derivatives interesting for further research and potential applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Protein Acetylation Studies
4-Acetylimidazole has been utilized in protein acetylation studies. Perlmann (1966) demonstrated that it reacts with proteins such as pepsin and pepsinogen, affecting their proteolytic activities and conformational characteristics. This research highlights its role in understanding protein structure and function through selective acetylation (Perlmann, 1966).
Modification of Toxins
Youle, Murray, and Neville (1981) utilized this compound to modify the plant seed toxin ricin. They found that acetylation inhibited ricin's binding and toxicity, providing insights into the structural components critical for the toxin's function (Youle, Murray, & Neville, 1981).
Catalysis and Synthesis
Nardi et al. (2017) reported on the use of this compound in the selective acetylation of bioactive compounds, highlighting its role in catalysis and synthesis. This research is significant for developing sustainable processes in chemical synthesis (Nardi et al., 2017).
Enzymatic Activity Modification
Cacace, Prisco, and Zito (1976) investigated the effects of this compound on rabbit muscle glycogen phosphorylase b. Their study provided insights into the role of aromatic residues in the enzyme's catalytic and allosteric properties (Cacace, Prisco, & Zito, 1976).
Analytical Chemistry Applications
Ren et al. (2017) synthesized 9-Acetylimidazol-carbazole, closely related to this compound, for labeling amino groups in L-Hydroxyproline, demonstrating its application in analytical chemistry and biomarker detection (Ren et al., 2017).
Carbohydrates and Diols Acetylation
Lu et al. (2014) explored the use of this compound for regioselective acetylation of carbohydrates and diols, offering an eco-friendly approach for selective acetylation in water (Lu et al., 2014).
Enzyme Stability Studies
Saboury et al. (2004) used this compound to modify mushroom tyrosinase. Their study focused on the stability changes of the enzyme upon acetylation, contributing to our understanding of enzyme kinetics and stability (Saboury et al., 2004).
Mecanismo De Acción
Target of Action
4-Acetylimidazole is a unique electrophile that exhibits moderate reactivity . It is known to play crucial roles in the activation process of some proteins and enzymes . The primary targets of this compound are proteins and enzymes, where it acts as an acetylating agent .
Mode of Action
The mode of action of this compound involves the transfer of an acetyl group to the amino and/or hydroxyl groups of corresponding substrates . This acetylation process is crucial for the activation of certain proteins and enzymes . For instance, it is proposed that the histidine at position 1106 attacks an internal thioester to form an acylimidazole intermediate for the activation of human complement component C4B .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein and enzyme activation . The acetylation process modifies the proteins and enzymes, enabling them to perform their functions more effectively.
Pharmacokinetics
It is known that this compound exhibits high solubility in aqueous media , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of this compound’s action is the activation of certain proteins and enzymes, which is achieved through the process of acetylation . This modification allows these proteins and enzymes to carry out their functions more effectively. For example, the activation of human complement component C4B is facilitated by the formation of an acylimidazole intermediate .
Action Environment
The action of this compound is influenced by various environmental factors. Its high solubility in aqueous media suggests that it can function effectively in biological environments.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1H-imidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340547 | |
| Record name | 4-Acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61985-25-9 | |
| Record name | 4-Acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different ways to synthesize 4-acetylimidazole?
A1: One method involves the isomerization of 1-acetylimidazole under flash-vacuum pyrolysis. This technique, studied using mass and ion kinetic energy spectrometry, leads to the formation of both 2- and this compound. [] Another approach utilizes 2-bromoacetoacetaldehyde in a novel synthesis of 2-substituted-4-acetylimidazoles. [] These methods highlight the versatility in synthesizing this compound, offering potential for further derivatization and exploration of its properties.
Q2: Has this compound shown any promise in biological applications?
A2: Research suggests that this compound analogs, specifically those derived from 2-nitro-4(5)-acetyl-5(4)-methylimidazole, could be potential radiosensitizers. [] Studies on Chinese hamster cells (V-79) showed that a 3-methoxy-2-propanol derivative of 2-nitro-4-acetylimidazole demonstrated superior radiosensitizing activity compared to misonidazole in vitro. [] This finding opens avenues for exploring its use in cancer treatment, enhancing the efficacy of radiotherapy on hypoxic tumor cells.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetate](/img/structure/B1332300.png)








![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)

